molecular formula C12H14Cl2NO3PS2 B1667999 Benoxafos CAS No. 16759-59-4

Benoxafos

Cat. No. B1667999
CAS RN: 16759-59-4
M. Wt: 386.3 g/mol
InChI Key: KEZAYQGUTKCBLO-UHFFFAOYSA-N
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Description

Benoxafos is an insecticide . It is also known as S-[(5,7-dichloro-1,3-benzoxazol-2-yl)methyl] O,O-diethyl phosphorodithioate . Its molecular formula is C12H14Cl2NO3PS2 .


Molecular Structure Analysis

The molecular structure of Benoxafos consists of 12 carbon atoms, 14 hydrogen atoms, 2 chlorine atoms, 1 nitrogen atom, 3 oxygen atoms, 1 phosphorus atom, and 2 sulfur atoms . The average mass is 386.254 Da . More detailed structural analysis would require advanced techniques like X-ray crystallography .


Physical And Chemical Properties Analysis

Benoxafos has a density of 1.5±0.1 g/cm3, a boiling point of 443.7±55.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.0 mmHg at 25°C . It also has an enthalpy of vaporization of 67.4±3.0 kJ/mol and a flash point of 222.1±31.5 °C . It has 4 H bond acceptors, 0 H bond donors, 7 freely rotating bonds, and 1 rule of 5 violations .

Scientific Research Applications

1. Neuroprotective Properties

Benoxafos, also known as benoxaprofen, has been implicated in neuroprotective properties. For example, Loranthus parasiticus, a Chinese folk medicine, demonstrated significant neuroprotective activity in NG108-15 cells against H₂O₂-induced oxidative stress, raising the possibility of its application for managing oxidative stress-related neurological disorders. This supports the traditional use of L. parasiticus in treating brain-related diseases, which might include components like benoxafos (Wong et al., 2012).

2. Potential in Drug Discovery

Benoxafos and its derivatives may play a role in drug discovery, particularly in the development of novel treatments. For example, benzoxepin-derived estrogen receptor modulators, where benoxafos could be a potential component, show promise as a new molecular scaffold for modulation of the human estrogen receptor. This suggests its potential in the development of treatments for diseases influenced by estrogen receptors, like breast cancer (Lloyd et al., 2004).

3. Impact on Carcinogenic Risk Assessment

In the context of carcinogenic risk assessment, benoxafos has been a subject of study. A systematic methodology developed to impute biases in the production and interpretation of scientific knowledge focused on the carcinogenic risk assessment of benoxafos. This study highlighted the importance of scrutinizing scientific claims and identifying biases in regulatory policies, particularly in drug testing and regulation, which is crucial for safe and effective drug development (Abraham, 1993).

Safety And Hazards

Benoxafos can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It may also cause long-lasting harmful effects to aquatic life . Safety measures include washing thoroughly after handling, wearing protective clothing, and avoiding release to the environment .

properties

IUPAC Name

(5,7-dichloro-1,3-benzoxazol-2-yl)methylsulfanyl-diethoxy-sulfanylidene-λ5-phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14Cl2NO3PS2/c1-3-16-19(20,17-4-2)21-7-11-15-10-6-8(13)5-9(14)12(10)18-11/h5-6H,3-4,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEZAYQGUTKCBLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=S)(OCC)SCC1=NC2=C(O1)C(=CC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14Cl2NO3PS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7057995
Record name Benoxafos
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7057995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

386.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benoxafos

CAS RN

16759-59-4
Record name Benoxafos [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016759594
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benoxafos
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7057995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (5,7-dichloro-1,3-benzoxazol-2-yl)methylsulfanyl-diethoxy-sulfanylidene-λ�-phosphane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BENOXAFOS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LF2DT5DL6H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
18
Citations
G Lämmler, D Grüner - Tropenmedizin und Parasitologie, 1975 - europepmc.org
… The preparations chlorfenvinphos, benoxafos, cythioate and imidan proved to be without marked microfilaricidal action at tolerable dose schedules. The organophosphorus compounds …
Number of citations: 10 europepmc.org
HM Kellner, K Drepper, CP Kedenburg… - Journal of Agricultural …, 1972 - ACS Publications
… Benoxafos) is an ester of dithiophosphoric acid developed in the laboratories of the Farbwerke Hoechst A.-G. which is effective principally against ticks on cattle, horses, and sheep. …
Number of citations: 1 pubs.acs.org
MI Keating - East African Agricultural and Forestry Journal, 1976 - Taylor & Francis
RESULTS Table I shows the percentage of each chemical detected in significant levels (ie exceeding 50 ppm in samples of liver and stomach contents) for the whole period 1969-1974 …
Number of citations: 2 www.tandfonline.com
BR Champ - Pesticides and humid tropical grain storage …, 1985 - ageconsearch.umn.edu
Resistances to pesticides used to protect grain and other stored foodstuffs are widespread and involve all groups of pesticides and most of the important pests. The significance of the …
Number of citations: 62 ageconsearch.umn.edu
MKA YEGON - 2019 - 41.89.164.27
The one-host tick, Rhipicephalus (Boophilus) decoloratus, is a ubiquitous ectoparasite of cattle in Nandi County, Kenya. For more than one decade, the County has used plunge dips to …
Number of citations: 4 41.89.164.27
KS Boone - 2018 - search.proquest.com
With the multitude of new chemicals developed each year, understanding their potentially toxic effects on aquatic life is of current concern. The goal of this work is to provide a …
Number of citations: 1 search.proquest.com
L Oktay, E Erdemoğlu, I Tolu, Y Yumak… - Turkish Journal of …, 2021 - journals.tubitak.gov.tr
With the emergence of the new SARS-CoV-2 virus, drug repurposing studies have gained substantial importance. Combined with the efficacy of recent improvements in ligand-and …
Number of citations: 1 journals.tubitak.gov.tr
MG la Parra, D Chavez‐Peña… - Pesticide …, 1991 - Wiley Online Library
Bioassays with aqueous solutions of the natural compounds, piquerols A and B, at concentrations of 300 μg ml −1 were carried out on larvae and gravid female ticks of Boophilus …
Number of citations: 12 onlinelibrary.wiley.com
G IT, L MC MK, M NO, P SI, S TR, BA ME - swfrec.ifas.ufl.edu
(57) Compounds of formula I wherein the substituents are as defined in claim 1, and the agrochemically acceptable salts and all stereoisomers and tautomeric forms of the compounds …
Number of citations: 0 swfrec.ifas.ufl.edu
World Health Organization - 2004 - apps.who.int
WHO has a constitutional responsibility to" develop, establish and promote international standards with respect to biological, pharmaceutical and similar products". This is the basis for …
Number of citations: 2 apps.who.int

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